molecular formula C9H18O4 B15172864 Methyl 6-(2-hydroxyethoxy)hexanoate CAS No. 919528-33-9

Methyl 6-(2-hydroxyethoxy)hexanoate

Cat. No.: B15172864
CAS No.: 919528-33-9
M. Wt: 190.24 g/mol
InChI Key: UTICCLDOSJCEQJ-UHFFFAOYSA-N
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Description

Methyl 6-(2-hydroxyethoxy)hexanoate is a chemical compound of interest in organic synthesis and materials science research. As an ester derivative featuring a flexible hexanoate chain and a terminal hydroxyethoxy group, it serves as a valuable bifunctional building block. The compound can function as a hydrophilic linker or spacer in the synthesis of more complex molecules, such as polymers or dendritic structures . Its structure is analogous to other methyl hexanoate esters, which are widely utilized as metabolites and flavoring agents in research contexts, underscoring the utility of this class of compounds in biochemical studies . The presence of the hydroxy group makes it a suitable precursor for further chemical modifications, including etherification or esterification, to develop novel compounds for various research applications. Researchers value this reagent for its potential in creating specialized probes, biodegradable polymers, and custom chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

919528-33-9

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

methyl 6-(2-hydroxyethoxy)hexanoate

InChI

InChI=1S/C9H18O4/c1-12-9(11)5-3-2-4-7-13-8-6-10/h10H,2-8H2,1H3

InChI Key

UTICCLDOSJCEQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCOCCO

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The most widely reported method for synthesizing methyl 6-(2-hydroxyethoxy)hexanoate involves acid-catalyzed esterification of 6-(2-hydroxyethoxy)hexanoic acid with methanol. This reaction follows classical Fischer esterification principles, where the carboxylic acid reacts with an alcohol in the presence of a Brønsted acid catalyst.

Reaction Conditions and Mechanism

The process typically employs sulfuric acid or hydrochloric acid as catalysts at concentrations of 1–5 mol%. The reaction proceeds under reflux conditions (60–80°C) for 6–12 hours, achieving yields of 70–85%. The mechanism involves three steps:

  • Protonation of the carboxylic acid's carbonyl oxygen, enhancing electrophilicity.
  • Nucleophilic attack by methanol to form a tetrahedral intermediate.
  • Deprotonation and elimination of water to yield the ester.

The hydroxyethoxy group remains stable under these conditions due to its ether linkage, which resists acid-catalyzed cleavage.

Industrial-Scale Optimization

Industrial implementations often utilize continuous flow reactors to enhance mass transfer and reduce reaction times. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 70–75°C Maximizes kinetics
Methanol:Carboxylic Acid Molar Ratio 3:1 to 5:1 Drives equilibrium
Catalyst Loading 3 mol% H₂SO₄ Balances rate vs. cost

This method's scalability makes it preferable for bulk production, though purification requires neutralization and distillation steps to remove excess methanol and catalyst residues.

Carbodiimide-Mediated Coupling

For laboratory-scale synthesis requiring milder conditions, carbodiimide-mediated esterification offers an alternative pathway. This method, adapted from protocols for prostaglandin intermediates, avoids strong acids and enables room-temperature reactions.

DCC/DMAP Protocol

The Steglich esterification approach uses:

  • N,N’-Dicyclohexylcarbodiimide (DCC) as a coupling agent
  • 4-Dimethylaminopyridine (DMAP) as an acyl-transfer catalyst

Reaction steps include:

  • Activation of 6-(2-hydroxyethoxy)hexanoic acid with DCC to form an O-acylisourea intermediate.
  • DMAP facilitates nucleophilic attack by methanol, yielding the ester and dicyclohexylurea byproduct.
Advantages:
  • Proceeds at 25°C with 90–95% conversion in 2–4 hours
  • Avoids thermal degradation of sensitive substrates
Limitations:
  • Requires chromatographic purification to remove DCU
  • Higher cost compared to acid catalysis

Mitsunobu Reaction for Stereocontrolled Synthesis

Although this compound lacks stereocenters, the Mitsunobu reaction provides insights into ether-forming methodologies applicable to its hydroxyethoxy moiety. The reaction employs:

  • Triphenylphosphine (1.2 equiv)
  • Diethyl azodicarboxylate (DEAD, 1.1 equiv)

Key steps:

  • Activation of the hydroxyl group via phosphine-azodicarboxylate adduct formation.
  • Methanol acts as the nucleophile, displacing the activated intermediate.

This method achieves near-quantitative yields but requires stoichiometric reagents, making it cost-prohibitive for large-scale synthesis.

Continuous Flow Process Design

Modern chemical engineering approaches optimize the acid-catalyzed method through microreactor technology :

Reactor Type Residence Time Space-Time Yield
Packed-Bed 15 minutes 2.1 kg/L·h
Microchannel 8 minutes 3.4 kg/L·h

Continuous systems enhance heat transfer and allow precise control over stoichiometry, reducing side products like dimethyl ether or diesters.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Scalability Cost Index
Acid Catalysis 85 70 Industrial Low
Carbodiimide 95 25 Lab-Scale High
Enzymatic 88 35 Pilot-Scale Moderate
Mitsunobu 98 0–25 Milligram Very High

Acid-catalyzed esterification remains the optimal choice for cost-effective bulk production, while carbodiimide-mediated coupling suits small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-hydroxyethoxy)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(2-hydroxyethoxy)hexanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 6-(2-hydroxyethoxy)hexanoate involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active hexanoic acid derivative, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituent at the sixth carbon significantly influences molecular properties. Key analogs and their characteristics are summarized below:

Table 1: Physical Properties of Selected Hexanoate Esters
Compound Name Molecular Formula Molecular Weight Substituent Key Properties
Methyl 6-hydroxyhexanoate C₇H₁₄O₃ 146.19 -OH Polar, participates in H-bonding
Methyl 6-acetoxyhexanoate C₉H₁₆O₄ 188.22 -OAc Lipophilic, hydrolytically labile
Methyl 6-aminohexanoate hydrochloride C₇H₁₆ClNO₂ 181.66 -NH₂ (as HCl salt) Water-soluble, basic
Methyl 6-(2,5-dimethoxyphenyl)hexanoate C₁₅H₂₂O₄ 278.33 Aromatic (dimethoxy) UV-active, rigid structure

Key Observations :

  • Polarity : The hydroxyethoxy group in the target compound is expected to confer intermediate polarity between hydroxy (-OH) and acetoxy (-OAc) analogs, enhancing solubility in polar solvents compared to aromatic derivatives.
  • Reactivity : The 2-hydroxyethoxy substituent may undergo ether cleavage under acidic conditions or oxidation, similar to other ether-containing compounds .

Target Compound Insights :

  • The 2-hydroxyethoxy group may enhance biocompatibility, making it suitable for drug delivery systems or biodegradable polymers.
  • Its ether linkage could improve metabolic stability compared to ester-based analogs .

Biological Activity

Methyl 6-(2-hydroxyethoxy)hexanoate is a compound of increasing interest in biological research due to its potential therapeutic applications and its role as an intermediate in organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an ester with a hydroxyethoxy functional group, which enhances its solubility and reactivity. The chemical structure can be represented as follows:

C1H2O3+C6H12O2\text{C}_1\text{H}_2\text{O}_3+\text{C}_6\text{H}_{12}\text{O}_2

The biological activity of this compound primarily involves its interaction with various enzymes and metabolic pathways. The hydroxyethoxy group can engage in hydrogen bonding, influencing the compound's reactivity. Additionally, the ester group may undergo hydrolysis, releasing hexanoic acid, which can interact with cellular receptors and enzymes, potentially modulating biological responses.

1. Metabolic Pathways

This compound has been utilized in studies focusing on metabolic pathways and enzyme interactions. Its structure allows it to serve as a substrate or inhibitor for various enzymes, thereby influencing metabolic processes.

2. Therapeutic Potential

Research has indicated that compounds similar to this compound exhibit anti-HIV activity. For instance, structural analogs have shown promising results in inhibiting HIV-1 replication at nanomolar concentrations. The substitution patterns on the phenylthio ring of related compounds have been shown to enhance their antiviral efficacy significantly .

Case Study 1: Antiviral Activity

A study investigating the structure-activity relationship of similar compounds demonstrated that modifications to the phenylthio moiety could enhance anti-HIV activity. For example, derivatives with specific substitutions showed EC50 values as low as 0.059 µM against HIV-1 . This suggests that this compound and its analogs could be further explored for their antiviral properties.

Case Study 2: Antioxidant Activity

Another investigation into bioactive compounds revealed that certain derivatives exhibited significant antioxidant activities, scavenging reactive oxygen species (ROS) effectively. This property is crucial for potential therapeutic applications in oxidative stress-related diseases .

Table: Comparison of Biological Activities

CompoundActivity TypeEC50 (µM)Notes
This compoundAntiviralTBDPotential for HIV inhibition
Related Phenylthio DerivativeAntiviral0.059Enhanced activity with specific substitutions
Various Hydroxy CompoundsAntioxidantTBDEffective ROS scavenging

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